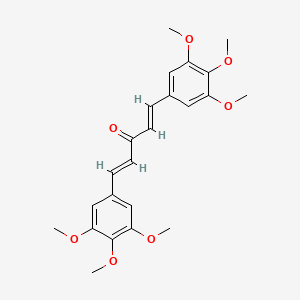

(1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮

描述

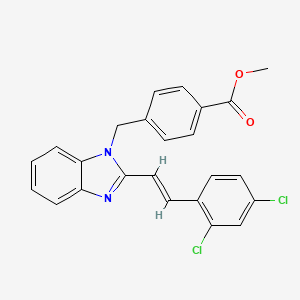

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, commonly known as 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one, is a chemical compound with potential applications in a variety of scientific fields. It is a conjugated diene with two aromatic rings connected by a single double bond. Its molecular formula is C20H24O6, and its molecular weight is 368.41 g/mol. It has a melting point of 108-110°C and a boiling point of 286-288°C. 1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one is a colorless solid that is soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide.

科学研究应用

合成及衍生物

- (1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮及其衍生物在各种合成研究中得到探索。例如,Chan 和 Brownbridge (1981) 的一项研究重点关注取代酚的区域控制合成。他们证明了类似于 (1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮的化合物可以有效地用于合成取代的邻乙酰基苯酚和水杨酸甲酯,显示了它们在有机合成中的效用 (Chan & Brownbridge, 1981).

非线性光学性质

- Shettigar 等人 (2006) 对与 (1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮在结构上相关的双查耳酮衍生物的研究揭示了它们显著的非线性光学性质。这些性质以非线性折射率和非线性吸收系数等参数为特征,表明在光子学和光学材料中具有潜在应用 (Shettigar et al., 2006).

固态化学和多态性

- Ferreira 等人 (2019) 报道了一种与 (1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮在结构上类似的化合物的新多晶型物。这项研究强调了了解此类化合物的固态化学和多态性的重要性,因为不同的多晶型物可以具有不同的物理和化学性质,影响它们在各个领域的潜在应用 (Ferreira et al., 2019).

荧光性质

- Ruanwas 等人 (2015) 探索了与 (1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮密切相关的二烯酮衍生物的荧光性质。他们发现这些化合物具有有前景的荧光性质,在荧光探针和材料的开发中具有潜在应用 (Ruanwas et al., 2015).

氰化物阴离子的化学传感器

- Gupta 等人 (2021) 合成了用于检测氰化物离子的查耳酮衍生物。他们的研究表明,此类化合物可以作为选择性化学传感器,突出了环境监测和安全方面的潜在应用 (Gupta et al., 2021).

癌症研究中的抗增殖活性

- Patanapongpibul 等人 (2018) 研究了 (1E,4E)-1,5-双(3,4,5-三甲氧基苯基)戊-1,4-二烯-3-酮的衍生物对人前列腺癌细胞模型的抗增殖效力。他们的发现为潜在化疗药物的开发中的持续研究做出了贡献 (Patanapongpibul et al., 2018).

作用机制

Target of Action

This compound is a heterocyclic compound , and such compounds often exhibit a broad range of biological activities.

Mode of Action

As a heterocyclic compound, it may interact with various biological targets, potentially leading to a variety of biochemical changes

Biochemical Pathways

Heterocyclic compounds like NSC671635 often interact with multiple biochemical pathways . .

Result of Action

As a heterocyclic compound, it may have a variety of effects on cells . .

属性

IUPAC Name |

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O7/c1-25-18-11-15(12-19(26-2)22(18)29-5)7-9-17(24)10-8-16-13-20(27-3)23(30-6)21(14-16)28-4/h7-14H,1-6H3/b9-7+,10-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMBQAUFXKZCNOT-FIFLTTCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1E,4E)-1,5-bis(3,4,5-trimethoxyphenyl)penta-1,4-dien-3-one | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-amino-N-(benzo[d][1,3]dioxol-5-ylmethyl)propanamide hydrochloride](/img/structure/B2387210.png)

![3-Chloro-4-fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]benzenesulfonamide](/img/structure/B2387214.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387219.png)

![5-[(2-Cyclohexyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B2387221.png)

![N-[cyano(2-methylphenyl)methyl]-5-oxo-1-(2,2,2-trifluoroethyl)pyrrolidine-3-carboxamide](/img/structure/B2387223.png)

![3-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B2387225.png)

![Ethyl 2-(4-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2387227.png)

![9-(3,4-dimethylphenyl)-3-(2-ethoxyethyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2387229.png)